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Abstract: This guide provides a comprehensive analysis of the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature for the haloalkane 1,1,2-Tribromopropane. It details

the systematic application of IUPAC rules, including the identification of the parent alkane, the

numbering of the carbon chain to assign the lowest possible locants to substituents, and the

correct assembly of the final chemical name. This document serves as a reference for the

unambiguous naming of halogenated hydrocarbons, a critical aspect of chemical

communication in research and development.

Introduction
The precise and systematic naming of chemical compounds is fundamental to scientific

communication, ensuring that a chemical formula corresponds to one unambiguous name. The

IUPAC has established a set of rules to govern this process. Haloalkanes, which are alkanes

containing one or more halogen substituents, are named as substituted alkanes under this

system.[1][2] This guide focuses on the derivation of the IUPAC name for the compound with

the chemical formula C₃H₅Br₃, specifically the isomer 1,1,2-Tribromopropane.[3][4]

Systematic Name Derivation
The IUPAC name "1,1,2-Tribromopropane" is derived by following a sequential and logical

application of established nomenclature rules.[5] The process involves identifying the core

carbon structure, locating the substituents, and assigning numbering to ensure the lowest

possible locants.
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The first step is to identify the longest continuous chain of carbon atoms.[6] In the structure of

1,1,2-Tribromopropane, the longest chain consists of three carbon atoms. Therefore, the

parent alkane is propane.

The molecule contains three bromine atoms attached to the propane chain.[7]

The prefix for a bromine substituent is "bromo-".[1]

Since there are three identical halogen atoms, the Greek numerical prefix "tri-" is used.[5][8]

Combining these gives the substituent prefix: tribromo-.

The parent chain must be numbered to give the substituents the lowest possible set of locants

(numbers indicating their position).[5][6] For the given structure, there are two possible

numbering schemes:

Scheme A: Numbering from left to right, the bromine atoms are on carbons 1, 1, and 2. This

gives the locant set (1,1,2).

Scheme B: Numbering from right to left, the bromine atoms are on carbons 2, 3, and 3. This

gives the locant set (2,3,3).

According to the "first point of difference" rule, the set of locants is compared term by term, and

the set that has the lowest number at the first point of difference is chosen.[6] Comparing

(1,1,2) and (2,3,3), the first number (1) in Scheme A is lower than the first number (2) in

Scheme B. Therefore, (1,1,2) is the correct locant set.

Data Presentation: Comparison of Numbering
Schemes
To illustrate the selection of the correct locant set, the two possible numbering schemes are

summarized below.
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Numbering
Scheme

Substituent
Positions

Resulting
Locant Set

First Point of
Difference

IUPAC Rule
Compliance

Scheme A C1, C1, C2 (1, 1, 2) 1 Correct

Scheme B C2, C3, C3 (2, 3, 3) 2 Incorrect

Table 1: Analysis of locant assignments for tribromopropane based on IUPAC's "first point of

difference" rule.

Final Assembly of the IUPAC Name
The final name is assembled by combining the locants, the substituent prefix, and the parent

alkane name.

Locants: 1,1,2

Prefix: Tribromo

Parent: Propane

The components are combined into a single word, with commas separating the numbers and a

hyphen separating the numbers from the name: 1,1,2-Tribromopropane.[3][6]

Experimental Protocols for Structural Confirmation
While IUPAC nomenclature provides a systematic name for a given structure, the determination

of the molecule's actual structure requires experimental validation. For a compound like 1,1,2-
Tribromopropane, standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy

would be used to determine the connectivity of atoms and confirm the number of hydrogen

and carbon environments, which is dictated by the placement of the bromine atoms.

Mass Spectrometry (MS): This technique would confirm the molecular weight (280.78 g/mol )

and provide fragmentation patterns characteristic of the compound's structure.[4]
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Detailed experimental protocols for these standard techniques are beyond the scope of this

nomenclature guide but are foundational in the fields of chemical synthesis and structural

elucidation.

Visualization of the Naming Workflow
The logical process for determining the IUPAC name of 1,1,2-Tribromopropane can be

visualized as a workflow.
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Caption: Logical workflow for deriving the IUPAC name for 1,1,2-Tribromopropane.
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Conclusion
The IUPAC name for the specified haloalkane is unequivocally 1,1,2-Tribromopropane. This

name is derived from the three-carbon parent chain (propane) substituted with three bromine

atoms (tribromo-), with their positions assigned the lowest possible locant set of (1,1,2). This

systematic approach ensures that the name corresponds to a single, unique chemical

structure, which is essential for accuracy in scientific literature, patents, and regulatory

documentation.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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